molecular formula C7H15NO B2963511 2-(2-Methyloxolan-3-yl)ethanamine CAS No. 1548100-20-4

2-(2-Methyloxolan-3-yl)ethanamine

Cat. No.: B2963511
CAS No.: 1548100-20-4
M. Wt: 129.203
InChI Key: GZMZAIFUHGBUKM-UHFFFAOYSA-N
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Description

2-(2-Methyloxolan-3-yl)ethanamine is an organic compound that features a substituted oxolane ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxolan-3-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 2-methyloxolane with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxolan-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Saturated derivatives with reduced oxolane rings.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(2-Methyloxolan-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxolan-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A related compound with similar structural features but lacking the ethanamine group.

    2-(2-Methyloxolan-3-yl)methanamine: Another similar compound with a methanamine group instead of an ethanamine group.

Uniqueness

2-(2-Methyloxolan-3-yl)ethanamine is unique due to its combination of an oxolane ring and an ethanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(2-methyloxolan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMZAIFUHGBUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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